molecular formula C5H8N2O2S B8380596 2-Methylthio-3-nitro4,5-dihydropyrrole

2-Methylthio-3-nitro4,5-dihydropyrrole

Cat. No. B8380596
M. Wt: 160.20 g/mol
InChI Key: JQZNJWLOUDDZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylthio-3-nitro4,5-dihydropyrrole is a useful research compound. Its molecular formula is C5H8N2O2S and its molecular weight is 160.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

5-methylsulfanyl-4-nitro-2,3-dihydro-1H-pyrrole

InChI

InChI=1S/C5H8N2O2S/c1-10-5-4(7(8)9)2-3-6-5/h6H,2-3H2,1H3

InChI Key

JQZNJWLOUDDZBP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(CCN1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(b)(ii) A solution of 1-nitro-2-methylthio-2-(2-bromoethylamino)ethylene (3 g, 0.012 mol) and sodium hydride (50% in oil, 0.62 g, 0.013 mol) in dry tetrahydrofuran (100 ml) was refluxed for 7 hours. The reaction mixture was cooled, and the solvent was removed in vacuo. The residue was extracted with boiling ethyl acetate (2×50 ml), and the extracts were decolourized with charcoal. Concentration of the extracts in vacuo, followed by cooling, resulted in the crystallisation of 2-methylthio-3-nitro-4,5-dihydropyrrole (0.5 g, 26%).
Name
1-nitro-2-methylthio-2-(2-bromoethylamino)ethylene
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(ii) A solution of 1-nitro-2-methylthio-2-(2-bromoethylamino) ethylene (3g, 0.012 mol) and solium hydride (50% in oil, 0.62 g, 0.013 mol) in dry tetrahydrofuran (100 mol) was refluxed for 7 hours. The reaction mixture was cooled, and the solvent was removed in vacuo. The residue was extracted with boiling ethyl acetate (2×50 ml), and the extracts were decolourized with charcoal. Concentration of the extracts in vacuo, followed by cooling, resulted in the crystallisation of 2-methylthio-3-nitro-4,5-dihydropyrrole (0.5 g, 26%).
Name
1-nitro-2-methylthio-2-(2-bromoethylamino) ethylene
Quantity
0.012 mol
Type
reactant
Reaction Step One
[Compound]
Name
solium hydride
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
100 mol
Type
reactant
Reaction Step One

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